2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline is a structurally complex small molecule characterized by a tetrahydroisoquinoline core linked via a benzoyl group to a pyrazine ring substituted with a 4-methylpiperidine moiety.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-19-10-15-29(16-11-19)24-25(28-14-13-27-24)32-23-8-6-21(7-9-23)26(31)30-17-12-20-4-2-3-5-22(20)18-30/h2-9,13-14,19H,10-12,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNPIQKOPACGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoxazole Ring: This step often involves the reaction of a suitable nitrile oxide with an alkyne or alkene.
Attachment of the Sulfonamide Group: This is usually done by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Final Coupling: The final product is obtained by coupling the intermediate with 4-(aminosulfonyl)phenyl ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Comparison of Core Structures and Substituents
Key Observations :
- The target compound’s tetrahydroisoquinoline core differs from the pyrazino/pyrimidinone or pyrazolo-piperidinone systems seen in analogs, which may alter binding affinity to specific targets. For example, pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., 7-(1-methylpiperidin-4-yl)) are associated with kinase inhibition due to their planar heterocycles , whereas the tetrahydroisoquinoline’s fused bicyclic system could favor interactions with G-protein-coupled receptors.
- Substituent variations, such as the 4-methylpiperidine group in the target compound versus ethyl or hydroxyethyl groups in analogs (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]), influence solubility and metabolic stability. Hydrophilic groups like hydroxyethyl may reduce blood-brain barrier penetration but improve pharmacokinetics .
Functional Group Impact on Bioactivity
- In contrast, dimethylaminomethyl-piperidine derivatives (e.g., 7-[4-[(dimethylamino)methyl]piperidin-1-yl]) exhibit enhanced basicity, which could favor ionic interactions with acidic residues in enzyme active sites .
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogies suggest testable hypotheses:
- Kinase Selectivity : The pyrazine-piperidine motif may confer selectivity toward specific kinases (e.g., PI3K or CDK inhibitors), akin to EP derivatives .
- Metabolic Stability : The 4-methylpiperidine group may reduce CYP450-mediated oxidation compared to smaller alkyl substituents.
Limitations : The absence of empirical bioactivity data for the target compound necessitates further experimental validation. Comparisons rely on structural extrapolation rather than direct assay results.
Biological Activity
2-(4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a tetrahydroisoquinoline core with a pyrazine moiety and a piperidine derivative, suggesting diverse interactions with biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 368.481 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine and pyrazine groups are likely to facilitate binding to specific sites on proteins, modulating their activity and influencing downstream signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors that mediate various physiological responses, potentially affecting neurotransmission or inflammatory processes.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
In Vitro Studies
Studies have shown that derivatives of tetrahydroisoquinoline can inhibit cell proliferation in cancer cell lines. For instance:
- Anti-Cancer Activity : Compounds resembling the structure of this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of similar compounds:
-
Study on Pyrazine Derivatives :
- Objective : Investigate the anti-cancer potential.
- Findings : Compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7).
- : Suggests potential for development into therapeutic agents.
-
Piperidine Analogs :
- Objective : Evaluate anti-inflammatory properties.
- Findings : Demonstrated reduction in edema and inflammatory cytokines in animal models.
- : Supports further exploration into therapeutic applications for inflammatory diseases.
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazine coupling | Pd(PPh₃)₄, DME, Na₂CO₃, 80°C | 65–75% | |
| Piperidine substitution | 4-Methylpiperidine, DMF, 120°C | 50–60% |
Basic: Which spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Assign peaks for the tetrahydroisoquinoline aromatic protons (δ 6.8–7.5 ppm) and pyrazine N-methylpiperidine signals (δ 2.3–3.1 ppm). Spin-spin coupling in the benzoyl group (δ 7.8–8.2 ppm) validates connectivity .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperidine ring) .
Advanced: How can researchers optimize coupling efficiency between pyrazine and tetrahydroisoquinoline?
Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance reactivity in cross-coupling .
- Solvent Optimization : Use DME or toluene for improved solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) while maintaining yield .
- Protecting Groups : Temporarily protect reactive sites (e.g., benzoyl carbonyl) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
Data Contradiction Tip : If yields vary between batches, analyze trace metal impurities via ICP-MS, as residual Pd can inhibit reactions .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds to minimize variability .
- Orthogonal Validation : Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assays) to confirm target specificity .
- Solubility Checks : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Dose-Response Curves : Generate IC₅₀ values across 3–4 log units to assess potency thresholds .
Advanced: What computational methods predict the compound’s binding mode to target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the pyrazine N-atoms and hydrophobic contacts with the tetrahydroisoquinoline .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Train models with substituent descriptors (e.g., Hammett σ values for the benzoyl group) to prioritize analogs .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Enzyme Inhibition : Test against recombinant kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Cell Proliferation : Use cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure and Alamar Blue viability readouts .
- Membrane Permeability : Perform Caco-2 monolayer assays to estimate oral bioavailability .
Advanced: How to address poor solubility in aqueous assay buffers?
Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups at the benzoyl position for hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
Advanced: What strategies validate the compound’s selectivity across protein families?
Answer:
- Kinome-Wide Profiling : Use PamStation®12 kinase panels to assess off-target effects .
- CRISPR Knockout : Generate target-protein-deficient cell lines to confirm mechanism-of-action .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to identify direct binders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
